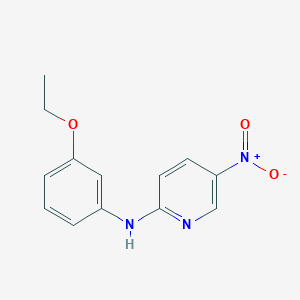
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate, also known as DMQX, is a chemical compound that has been extensively researched for its effects on the central nervous system. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. DMQX has been shown to have potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and chronic pain.
Mechanism of Action
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate acts as a competitive antagonist of the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. By blocking the NMDA receptor, 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can reduce the excitatory neurotransmission and prevent the excessive activation of neurons, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has been shown to have various biochemical and physiological effects on the central nervous system. It can reduce the severity and frequency of seizures in animal models of epilepsy. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can also reduce the infarct size and improve the neurological outcome in animal models of stroke. In addition, 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can reduce the hypersensitivity and hyperalgesia in animal models of chronic pain.
Advantages and Limitations for Lab Experiments
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which allows for the precise manipulation of the receptor activity. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate is also stable and easy to handle in the laboratory. However, 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can also have off-target effects on other receptors, which can complicate the interpretation of the results.
Future Directions
Of 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate research include the development of analogs with improved properties and the investigation of its therapeutic potential in other neurological disorders.
Synthesis Methods
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can be synthesized by the reaction of 2-methylquinoline with 2,5-dimethoxybenzaldehyde in the presence of a base and a catalyst. The product is then purified by recrystallization and converted into its trifluoroacetate salt form. The synthesis of 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate is a complex process that requires expertise in organic chemistry and a well-equipped laboratory.
Scientific Research Applications
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has been extensively studied for its effects on the central nervous system. It has been shown to have potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and chronic pain. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has also been used as a research tool to study the role of the NMDA receptor in learning, memory, and synaptic plasticity.
properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-4-5-14-10-13(6-8-17(14)19-12)16-11-15(20-2)7-9-18(16)21-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXQVBCLJOIEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethoxyphenyl)-2-methylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride](/img/structure/B5217458.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)
![2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5217462.png)

![methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5217477.png)


![2-amino-4-(4-biphenylyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5217495.png)
![2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)

![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)
